molecular formula C48H56N6O8S2 B10762543 Bicillin L-A

Bicillin L-A

Cat. No.: B10762543
M. Wt: 909.1 g/mol
InChI Key: BVGLIYRKPOITBQ-ANPZCEIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzathine benzylpenicillin, also known as benzathine penicillin G, is an antibiotic medication used to treat a variety of bacterial infections. It is particularly effective against infections such as strep throat, diphtheria, syphilis, and yaws. Additionally, it is used to prevent rheumatic fever . This compound is administered via intramuscular injection and is known for its long-acting properties due to the slow release of benzylpenicillin from the benzathine component .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzathine benzylpenicillin is synthesized by combining benzylpenicillin with benzathine. The process involves the reaction of benzylpenicillin with N,N’-dibenzylethylenediamine to form the benzathine salt. This reaction typically occurs in an aqueous medium under controlled pH conditions .

Industrial Production Methods: Industrial production of benzathine benzylpenicillin involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the preparation of benzylpenicillin, followed by its reaction with benzathine. The product is then purified and crystallized to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Benzathine benzylpenicillin undergoes various chemical reactions, including hydrolysis and degradation. It is relatively stable under acidic conditions but can hydrolyze in alkaline conditions .

Common Reagents and Conditions:

Major Products Formed: The primary product of hydrolysis is benzylpenicilloic acid, which results from the opening of the beta-lactam ring .

Mechanism of Action

Benzathine benzylpenicillin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, which inhibits the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis . The benzathine component ensures a slow and sustained release of benzylpenicillin, making it a long-acting antibiotic .

Comparison with Similar Compounds

Uniqueness: Benzathine benzylpenicillin is unique due to its prolonged duration of action, which is achieved through the slow release of benzylpenicillin from the benzathine salt. This property makes it particularly useful for conditions requiring long-term antibiotic coverage, such as rheumatic fever prophylaxis .

Properties

Molecular Formula

C48H56N6O8S2

Molecular Weight

909.1 g/mol

IUPAC Name

benzyl-[2-(benzylazaniumyl)ethyl]azanium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/2C16H18N2O4S.C16H20N2/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2/t2*11-,12+,14-;/m11./s1

InChI Key

BVGLIYRKPOITBQ-ANPZCEIESA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2

Origin of Product

United States

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